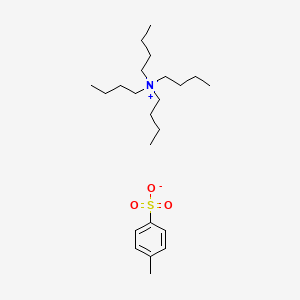

Tetrabutylammonium 4-toluenesulfonate

説明

Contextualization of Quaternary Ammonium (B1175870) Salts within Modern Chemical Synthesis and Catalysis

Quaternary ammonium salts (QAS), characterized by a central nitrogen atom bonded to four organic groups (NR4+), are pivotal in modern chemistry. Their primary function stems from their ability to act as phase-transfer catalysts (PTCs). scribd.comwikipedia.org In this capacity, they facilitate reactions between reactants located in separate, immiscible phases, such as an aqueous phase and an organic phase. scribd.com The QAS cation pairs with an anionic reactant from the aqueous phase, transporting it into the organic phase where it can react with the organic substrate. operachem.com This process enhances reaction rates, improves yields, and often allows for milder reaction conditions, thereby reducing the need for harsh or expensive aprotic solvents. scribd.com

Beyond phase-transfer catalysis, QAS are employed as supporting electrolytes in electrochemical applications. alfa-chemistry.com Their ionic nature ensures conductivity in solution, while their typically wide electrochemical window prevents them from interfering with the redox reactions being studied. alfa-chemistry.com The versatility of QAS is further highlighted by their use as surfactants and in the synthesis of ionic liquids, demonstrating their broad impact on both industrial and academic chemical endeavors.

Significance of Tetrabutylammonium (B224687) 4-toluenesulfonate (TBAOTs) as a Versatile Chemical Entity in Academic Research

Tetrabutylammonium 4-toluenesulfonate (TBAOTs), also known as Tetrabutylammonium tosylate, stands out as a particularly useful quaternary ammonium salt. Its structure comprises the tetrabutylammonium cation and the 4-toluenesulfonate (tosylate) anion. The large, symmetric tetrabutylammonium cation, with its four butyl chains, imparts high solubility in a wide range of organic solvents. This lipophilicity is crucial for its function as a phase-transfer catalyst. orgasynth.com

The tosylate anion is a key feature, being the conjugate base of the strong acid p-toluenesulfonic acid (pKa ≈ -2.8). libretexts.org This makes the tosylate anion a very weak base and an excellent leaving group in nucleophilic substitution reactions. libretexts.orglibretexts.org The combination of a lipophilic cation and a stable, non-nucleophilic anion makes TBAOTs an effective reagent for delivering the tosylate group in various synthetic transformations and for acting as a stable electrolyte. chemimpex.comsigmaaldrich.com

Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 7182-86-7 |

| Molecular Formula | C₂₃H₄₃NO₃S scbt.com |

| Molecular Weight | 413.66 g/mol scbt.com |

| Appearance | White to light brown powder chemimpex.com |

| Melting Point | 70-72 °C sigmaaldrich.com |

| Assay | ≥ 99% chemimpex.com |

Overview of Key Research Domains Pertaining to this compound

The unique properties of TBAOTs have led to its application in several key areas of chemical research. Its primary roles are as a phase-transfer catalyst, a supporting electrolyte, and a reagent in organic synthesis. chemimpex.comsigmaaldrich.comchemicalbook.com

In organic synthesis , TBAOTs is frequently used in reactions such as alkylations, acylations, and nucleophilic substitutions. chemimpex.com It serves as a phase-transfer catalyst, enhancing reaction efficiency between immiscible reactants. chemimpex.com Furthermore, it can act as a source of the tosylate anion, which is a versatile functional group in synthetic chemistry. sigmaaldrich.com For instance, it is used in SN₂ fluorinations and in the synthesis of 1-alkynyl sulfonates. sigmaaldrich.comchemicalbook.com The tosylate group is valued for its ability to convert poor leaving groups, like alcohols, into good ones. libretexts.org

In the field of electrochemistry , TBAOTs functions as a supporting electrolyte. sigmaaldrich.comchemicalbook.com Its role is to increase the conductivity of nonaqueous solutions without participating in the electrochemical reactions at the electrodes. alfa-chemistry.com This is essential for techniques like voltammetry and in the development of electrochemical devices. For example, it has been used in the electrochemical polymerization of polypyrrole, a conducting polymer. sigmaaldrich.comchemicalbook.com

In materials science and polymer chemistry , TBAOTs is utilized in the synthesis and modification of polymers. chemimpex.comchemicalbook.com Its application as an electrolyte in the preparation of conducting polymers is a prime example. sigmaaldrich.com It can also be employed for surface modification to alter properties like hydrophobicity, which is important for developing advanced coatings and membranes. chemimpex.com

Selected Research Applications of this compound

| Research Domain | Specific Application | Role of TBAOTs |

| Organic Synthesis | SN₂ fluorinations | Phase-Transfer Catalyst sigmaaldrich.comchemicalbook.com |

| Organic Synthesis | Synthesis of 1-alkynyl sulfonates | Reagent/Source of Tosylate sigmaaldrich.comchemicalbook.com |

| Organic Synthesis | Alkylation and Acylation Reactions | Phase-Transfer Catalyst chemimpex.com |

| Electrochemistry | Preparation of Polypyrrole (PPy) | Supporting Electrolyte sigmaaldrich.comchemicalbook.com |

| Materials Science | Surface Modification for Coatings/Membranes | Modifying Agent chemimpex.com |

| Biochemical Research | Purification of Biomolecules | Separation Aid chemimpex.com |

特性

IUPAC Name |

4-methylbenzenesulfonate;tetrabutylazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H36N.C7H8O3S/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-6-2-4-7(5-3-6)11(8,9)10/h5-16H2,1-4H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REAVCZWUMGIGSW-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+](CCCC)(CCCC)CCCC.CC1=CC=C(C=C1)S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H43NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80222102 | |

| Record name | Tetrabutylammonium, salt with 4-methylbenzenesulphonic acid (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80222102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

413.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7182-86-7 | |

| Record name | Tetrabutylammonium p-toluenesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7182-86-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrabutylammonium, salt with 4-methylbenzenesulphonic acid (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007182867 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrabutylammonium, salt with 4-methylbenzenesulphonic acid (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80222102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrabutylammonium, salt with 4-methylbenzenesulphonic acid (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.772 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Iii. Catalytic Applications of Tetrabutylammonium 4 Toluenesulfonate

Tetrabutylammonium (B224687) 4-toluenesulfonate as a Phase Transfer Catalyst (PTC)

Tetrabutylammonium 4-toluenesulfonate, also known as tetrabutylammonium tosylate (TBAOTs), serves as an effective phase-transfer catalyst (PTC). nih.govresearchgate.net Phase-transfer catalysis is a powerful technique in synthetic chemistry that facilitates reactions between reactants located in different, immiscible phases, such as a solid or aqueous phase and an organic phase. theaic.orgoperachem.com The function of a PTC like TBAOTs is to transport a reactant, typically an anion, from one phase into the other where the reaction can proceed. operachem.com The structure of TBAOTs, comprising a large, lipophilic tetrabutylammonium cation and a tosylate anion, is key to its catalytic activity. The bulky, nonpolar alkyl groups of the cation render it soluble in organic solvents, allowing it to carry the desired anion from the aqueous or solid phase into the organic phase to react with the substrate. operachem.com

The fundamental principle behind phase-transfer catalysis is the solubilization of an ionic reactant in an organic phase where the organic substrate is dissolved. This compound excels in this role by facilitating reactions at the interface of immiscible liquids. nih.gov The tetrabutylammonium cation can pair with an anion from the aqueous phase (for example, the fluoride (B91410) anion in radiofluorination) and transport it across the phase boundary into the organic phase. operachem.com This process overcomes the mutual insolubility of the reactants. Once in the organic phase, the anion is "naked" or poorly solvated, which significantly enhances its reactivity toward the organic substrate. operachem.com The catalytic cycle is completed when the tetrabutylammonium cation returns to the aqueous phase to transport another anion, allowing the use of only a catalytic amount of the PTC. theaic.org

The use of TBAOTs as a PTC in SN2 reactions leads to marked improvements in both reaction efficiency and product yield. nih.gov In the context of radiofluorination, traditional methods often require large amounts of precursor material to achieve satisfactory yields. However, TBAOTs-mediated fluorination allows for highly efficient reactions even with significantly reduced precursor quantities. nih.govmdpi.com For instance, high radiochemical conversions (RCCs) of 70–95% have been achieved using only 0.2–1.2 mg of precursor substrates. mdpi.com This increased efficiency not only conserves valuable and often expensive precursors but also simplifies the subsequent purification process due to a cleaner reaction mixture with fewer by-products. researchgate.net

A prominent application of TBAOTs is in the synthesis of positron emission tomography (PET) radiotracers, which often involves the introduction of a fluorine-18 (B77423) ([¹⁸F]F⁻) isotope via an SN2 nucleophilic substitution reaction. nih.gov The [¹⁸F]fluoride ion is typically produced in an aqueous solution and must be made reactive in an anhydrous organic solvent for the substitution to occur efficiently. researchgate.net TBAOTs has emerged as a key component in this process, offering distinct advantages over traditional PTCs like Kryptofix 2.2.2 (K₂.₂.₂) in combination with a base. nih.govnih.gov

| Radiotracer Precursor | Precursor Amount (mg) | Radiochemical Conversion (RCC) | Reaction Conditions |

|---|---|---|---|

| FES-precursor | 1.0 | >95% | 100 °C, 10 min |

| FLT-precursor | 1.2 | >95% | 100 °C, 10 min |

| FMISO-precursor | 0.5 | >95% | 100 °C, 10 min |

| FET-precursor | 0.2 | >70% | 100 °C, 10 min |

Role in Enhancing Nucleophilic Substitution Reactions

Specific Utility in SN2 Radiofluorinations for Radiotracer Synthesis

Application as an Inert Phase-Transfer Catalyst in Aliphatic Radiofluorination

One of the most significant advantages of TBAOTs is its character as an inert phase-transfer catalyst. nih.gov Unlike basic PTC systems (e.g., tetrabutylammonium bicarbonate), TBAOTs does not introduce basicity into the reaction mixture. nih.govresearchgate.net This is crucial for reactions involving substrates that are sensitive to bases, where the presence of a base could lead to undesirable side reactions such as elimination or hydrolysis, thereby reducing the yield of the desired product. nih.gov The inert nature of TBAOTs ensures a milder reaction environment, preserving the integrity of sensitive precursors and leading to cleaner product formation. nih.govmdpi.com This method also offers operational convenience by eliminating the need for azeotropic drying, a time-consuming step often required in conventional radiofluorination protocols. nih.govresearchgate.net

Catalytic Activity in Michael-Carbene Rearrangement for 1-Alkynyl Sulfonate Synthesis

The synthesis of 1-alkynyl sulfonates is of significant interest in organic chemistry due to their utility as versatile building blocks. researchgate.net While specific literature detailing the use of this compound in a Michael-Carbene rearrangement for this purpose is not extensively documented, its role can be inferred from the principles of phase-transfer catalysis in similar transformations. Alkynyl sulfones, closely related structures, are known to be synthesized using phase-transfer catalysts. researchgate.net

In a hypothetical Michael-Carbene rearrangement for 1-alkynyl sulfonate synthesis, a key step would involve the reaction of a nucleophile with a carbene intermediate. This compound would act as a phase-transfer catalyst, transporting an anionic reactant from an aqueous or solid phase into an organic phase where the substrate is dissolved. crdeepjournal.org The bulky tetrabutylammonium cation effectively encapsulates the anion, rendering it more nucleophilic and reactive in the organic medium. operachem.com This enhanced reactivity is crucial for promoting the desired rearrangement and subsequent formation of the 1-alkynyl sulfonate product.

The general mechanism for phase-transfer catalyzed reactions of this nature involves the exchange of the catalyst's anion (tosylate) for the reactant anion at the phase interface. operachem.com The resulting ion pair, [Q+Y-], where Q+ is the tetrabutylammonium cation and Y- is the reactant anion, then diffuses into the organic phase to react with the substrate. crdeepjournal.org After the reaction, the catalyst, now paired with the leaving group anion, returns to the interface to repeat the cycle.

Comparative Studies of Catalytic Performance with Other Quaternary Ammonium (B1175870) Salts

The catalytic efficiency of quaternary ammonium salts in phase-transfer catalysis is highly dependent on their structure, specifically the nature of the cation and the anion. osti.gov Comparative studies have shown that the lipophilicity of the cation and the nature of the counter-ion play crucial roles in determining the reaction rate and yield.

The tetrabutylammonium cation is frequently used in phase-transfer catalysis because it strikes a good balance between solubility in both aqueous and organic phases, which is essential for efficient transport of the reactant anion. Shorter alkyl chains on the ammonium cation result in catalysts that are too hydrophilic and remain predominantly in the aqueous phase, leading to poor catalytic activity. operachem.com Conversely, very long alkyl chains can make the catalyst overly lipophilic, hindering its return to the aqueous phase to pick up more reactant anions.

The anion of the quaternary ammonium salt also influences its catalytic performance. In the case of this compound, the tosylate anion is a relatively weak nucleophile and a good leaving group. This "inert" nature is advantageous in many reactions as it does not compete with the reactant anion, leading to cleaner reactions and higher yields of the desired product. nih.govresearchgate.net

Below is an interactive data table summarizing the comparative performance of various quaternary ammonium salts in a representative nucleophilic substitution reaction.

| Catalyst | Cation Structure | Anion | Relative Reaction Rate |

| This compound | (C4H9)4N+ | OTs- | High |

| Tetrabutylammonium Bromide | (C4H9)4N+ | Br- | Moderate-High |

| Tetrabutylammonium Chloride | (C4H9)4N+ | Cl- | Moderate |

| Tetraethylammonium (B1195904) Bromide | (C2H5)4N+ | Br- | Low |

| Benzyltriethylammonium Chloride | (C6H5CH2)(C2H5)3N+ | Cl- | Moderate |

Note: The relative reaction rates are generalized from typical phase-transfer catalyzed nucleophilic substitution reactions and may vary depending on the specific reaction conditions.

Exploration of Synergistic Catalytic Systems Involving this compound

Synergistic catalysis refers to a process where two or more catalysts work in concert to achieve a combined effect that is greater than the sum of their individual effects. jetir.org Phase-transfer catalysts like this compound are excellent candidates for inclusion in synergistic catalytic systems due to their ability to bridge different phases and facilitate the interaction of multiple catalytic species. jetir.org

In a synergistic system, this compound could perform several roles. For instance, it could transport an anionic co-catalyst or a reactant from an aqueous phase to an organic phase where a second, organic-soluble catalyst is active. This would allow for reactions to occur between species that would otherwise be segregated in different phases.

The table below outlines a hypothetical synergistic system and the role of each component.

| Catalytic Component | Phase | Role in the System |

| Transition Metal Catalyst (e.g., Palladium complex) | Organic | Primary catalyst for bond formation |

| This compound | Interfacial/Both | Phase-transfer of the inorganic base |

| Inorganic Base (e.g., K2CO3) | Aqueous | Reactant/activator for the substrate |

The exploration of such synergistic systems opens up new avenues for designing more efficient and selective chemical transformations, with this compound playing a pivotal role as a phase-transfer agent.

Iv. Electrochemical and Advanced Material Science Applications of Tetrabutylammonium 4 Toluenesulfonate

Application as an Electrolyte in Diverse Electrochemical Systems

As a salt, tetrabutylammonium (B224687) 4-toluenesulfonate dissociates into ions in solution, making it an effective electrolyte. It is particularly valued in non-aqueous electrochemistry, where its solubility in organic solvents and its wide electrochemical window are advantageous. ontosight.aialfa-chemistry.com

Tetrabutylammonium 4-toluenesulfonate plays a crucial role as an electrolyte in the electrochemical synthesis of conducting polymers like polypyrrole (PPy). During the electropolymerization of pyrrole (B145914), the electrolyte's anion is incorporated into the growing polymer film to balance the positive charge of the oxidized polymer backbone. This process is known as doping.

The tosylate anion has been identified as being particularly effective in promoting the formation of polypyrrole with significantly improved properties. acs.org Research has shown that the presence of the tosylate anion during the electrooxidation of pyrrole leads to a PPy film with enhanced electrical conductivity and superior mechanical properties. acs.org This "tosylate effect" was initially attributed to morphological factors, suggesting the planar part of the anion could act as a template, encouraging a more regular and ordered stacking of the polymer chains. acs.org However, further studies on the electrochemical oxidation of 2,2'-bipyrrole (B130514) in the presence of various anions, including tosylate, suggest the effect is more chemical in nature. acs.org The electron-donating tosylate anion can form an ion pair with the initially formed radical cation, creating a highly reactive species that facilitates the polymerization process. acs.org

The use of different dopants, such as aromatic acid derivatives and organic sulfonates like p-toluenesulfonic acid, has been a key strategy in developing more processable and soluble forms of PPy, overcoming the limitations of its typically insoluble and infusible nature. core.ac.uk

In many electrochemical experiments, such as cyclic voltammetry, a high concentration of an electrochemically inert salt, known as a supporting electrolyte, is added to the solution. alfa-chemistry.comhopto.org The primary functions of the supporting electrolyte are to increase the conductivity of the solution and to minimize the migration current, ensuring that the analyte reaches the electrode surface primarily through diffusion. alfa-chemistry.com

Tetrabutylammonium salts, including the 4-toluenesulfonate, are widely used as supporting electrolytes in organic electrochemistry. chemimpex.comacs.org The tetrabutylammonium cation (TBA+) is large and generally resistant to reduction or oxidation within the typical potential windows used for studying organic molecules. marquette.edu This inertness is crucial as it prevents the electrolyte from interfering with the electrochemical reaction of the species under investigation. alfa-chemistry.com The anodic oxidation of a series of tetrabutylammonium aliphatic carboxylates in acetonitrile (B52724) has been studied, demonstrating that the use of these salts allows the oxidation process to occur at lower potentials without the interference of solvent oxidation.

| Application | Function of this compound | Key Benefit |

| Electropolymerization of Polypyrrole | Acts as both electrolyte and dopant. | The tosylate anion improves the conductivity and mechanical properties of the resulting polymer. acs.org |

| Voltammetry & Polarography | Serves as a supporting electrolyte. chemimpex.comalfa-chemistry.com | Increases solution conductivity and minimizes unwanted migration currents, ensuring accurate measurements. alfa-chemistry.com |

| Organic Electrochemical Synthesis | Provides a conductive medium with a wide electrochemical window. acs.org | The TBA+ cation is electrochemically stable, preventing interference with the desired reaction. marquette.edu |

This table summarizes the primary roles of this compound in diverse electrochemical systems.

Integration into Contemporary Energy Storage Devices and Systems

The properties that make tetrabutylammonium salts valuable in general electrochemistry also make them promising for energy storage applications, where stable and conductive electrolytes are essential. mdpi.comnih.gov

Ionic liquids (ILs) are salts with melting points below 100 °C, and they are explored as electrolytes for devices like supercapacitors and batteries due to their low volatility, non-flammability, high thermal stability, and wide electrochemical potential windows. mdpi.comnih.govnih.gov These properties can lead to safer devices with higher operating voltages and, consequently, higher energy densities. nih.govacs.org

While not a room-temperature ionic liquid itself (its melting point is 70-72 °C), this compound contains the constituent ions—tetrabutylammonium and a sulfonate anion—that are common in many IL systems. The tetrabutylammonium cation is a component of various ILs investigated for energy storage. acs.org Electrolytes based on ILs are advantageous for electrochemical double-layer capacitors (EDLCs), or supercapacitors, as they can significantly increase the achievable energy density compared to aqueous electrolytes. mdpi.com Similarly, in battery technology, ILs are considered a potential route to next-generation systems by overcoming the safety and stability issues of conventional organic electrolytes. mdpi.com The mixture of ILs with organic solvents is also a strategy to enhance conductivity while retaining a wide voltage window, making them suitable for extreme temperature applications. rsc.org

Utilization in the Synthesis of Novel Materials and Modification of Surface Properties

Beyond its electrochemical roles, this compound and its constituent ions are employed in materials science for creating new materials and modifying existing ones. The compound can be used to alter surface properties, such as hydrophobicity or hydrophilicity, which is valuable for developing advanced coatings and membranes. chemimpex.com

For instance, the related compound p-toluenesulfonic acid has been used as a catalyst for grafting alkoxysilanes onto silica (B1680970) surfaces, allowing for precise control over the surface properties to create tunable hydrophilic, hydrophobic, and even super-hydrophobic materials. nih.gov Furthermore, tetrabutylammonium hydroxide (B78521), which shares the same cation, has been utilized as a hydroxide source and co-organic structure-directing agent (OSDA) in the synthesis of single-walled zeolite nanotubes, enabling the creation of new compositions that are otherwise difficult to achieve. nih.gov These examples highlight the utility of the tetrabutylammonium and tosylate moieties in directing the formation and modification of advanced materials.

Formulation within Deep Eutectic Solvents (DES) with p-Toluenesulfonic Acid Monohydrate

Deep eutectic solvents (DES) represent another class of ionic fluids that are gaining significant attention as green and sustainable alternatives to conventional organic solvents. researchgate.netnih.gov A DES is a mixture of a hydrogen-bond acceptor (HBA), typically a quaternary ammonium (B1175870) salt, and a hydrogen-bond donor (HBD), such as an organic acid. nih.gov The resulting mixture has a melting point significantly lower than that of its individual components due to the formation of hydrogen bonds. researchgate.net

Research has demonstrated the formation of DES by combining p-toluenesulfonic acid monohydrate (the HBD) with various quaternary ammonium salts. researchgate.netkuleuven.be Specifically, a combination of p-toluenesulfonic acid monohydrate and tetrabutylammonium chloride (a salt with the same cation as the subject compound) at a 1:1 molar ratio was found to form a DES that is liquid at room temperature. researchgate.netkuleuven.be These p-toluenesulfonic acid-based DESs are being explored for applications such as the dissolution of metal oxides. researchgate.net The DES formed from choline (B1196258) chloride and p-toluenesulfonic acid has been shown to act as both a solvent and a catalyst in organic reactions. researchgate.net This body of research indicates the potential for this compound to be a component in DES formulations, where the tetrabutylammonium salt would act as the HBA in conjunction with an HBD like p-toluenesulfonic acid.

| Component A (HBA Salt) | Component B (HBD) | Resulting System | Potential Application |

| Tetrabutylammonium Chloride | p-Toluenesulfonic Acid Monohydrate | Deep Eutectic Solvent (DES) researchgate.netkuleuven.be | Dissolving metal oxides researchgate.net |

| Choline Chloride | p-Toluenesulfonic Acid | Deep Eutectic Solvent (DES) researchgate.net | Catalyst and solvent in organic synthesis researchgate.net |

This table shows examples of Deep Eutectic Solvents formed with components related to this compound.

Enhanced Solubilization of Metal Oxides in Solvometallurgical Applications

This compound is relevant in the field of solvometallurgy, a branch of metallurgy that utilizes non-aqueous solvents for metal extraction. solvomet.eu Its constituent ions, the tetrabutylammonium cation and the 4-toluenesulfonate anion (a derivative of p-toluenesulfonic acid), are key components in the formulation of Deep Eutectic Solvents (DESs) designed for the dissolution of metal oxides. solvomet.eu

Deep Eutectic Solvents are mixtures of a hydrogen bond acceptor (HBA), typically a quaternary ammonium salt, and a hydrogen bond donor (HBD), such as a carboxylic acid or, in this context, p-toluenesulfonic acid (ptsa). solvomet.eunih.gov The strong hydrogen bonding between these components significantly lowers the melting point of the mixture below that of the individual constituents, creating an effective liquid solvent. nih.gov

Research has focused on developing DESs with enhanced acidity to improve metal oxide solubility. solvomet.eu The use of p-toluenesulfonic acid as the HBD has been investigated for this purpose. When combined with an HBA like a tetrabutylammonium salt, it forms a DES capable of dissolving a range of metal oxides. solvomet.eu The acidity of the HBD is a crucial factor; higher acidity in the DES formulation generally leads to higher solubilities of metal oxides. solvomet.eu The molar ratio between the HBA and HBD also plays a critical role, in some cases being more influential on solubility than the choice of HBD itself. solvomet.eu The ptsa-based DESs have shown favorable properties such as lower viscosity and a broader operational temperature range compared to more commonly used DESs. solvomet.eu

The table below presents research findings on the solubility of various metal oxides in a DES composed of p-toluenesulfonic acid (ptsa) and choline chloride, illustrating the potential of toluenesulfonate-based systems in these applications.

Table 1: Solubility of Metal Oxides in a p-toluenesulfonic acid-based Deep Eutectic Solvent

| Metal Oxide | Formula | Molar Ratio (ptsa:Choline Chloride) | Solubility ( g/100g DES) |

|---|---|---|---|

| Copper(II) Oxide | CuO | 2:1 | > 10 |

| Zinc Oxide | ZnO | 2:1 | > 8 |

| Nickel(II) Oxide | NiO | 1:1 | ~ 1.5 |

| Cobalt(II,III) Oxide | Co₃O₄ | 1:1 | ~ 2.5 |

Investigation of Hydrogen Bonding Networks and Interactions in DES Systems

The unique properties of Deep Eutectic Solvents (DESs), particularly their significantly depressed melting points, are attributed to the formation of extensive hydrogen bonding networks between the hydrogen bond acceptor (HBA) and hydrogen bond donor (HBD) components. nih.govccspublishing.org.cn this compound serves as a model compound for investigating these fundamental interactions, as it is composed of a large quaternary ammonium cation (the HBA) and a sulfonate anion derived from a strong acid (the HBD precursor).

Quaternary ammonium salts, such as tetrabutylammonium bromide (TBABr) or chloride, are widely used as HBAs in DES formulations. ccspublishing.org.cnnih.govnih.gov The large, sterically hindered tetrabutylammonium cation interacts with the HBD, disrupting the lattice energy of the parent compounds and facilitating the formation of a liquid eutectic mixture. ccspublishing.org.cn The nature of the HBD, which can range from carboxylic acids and alcohols to amides, dictates the specific characteristics of the resulting DES. nih.govresearchgate.net

Spectroscopic studies, alongside techniques like differential scanning calorimetry, are employed to define and understand the hydrogen bonding interactions within these systems. solvomet.euccspublishing.org.cn For instance, in a DES formed from tetrabutylammonium bromide and a carboxylic acid like nonanoic acid, hydrogen bonds form between the carboxyl group of the acid and the bromide anion from the salt. researchgate.net The investigation of these networks is crucial for tuning the physicochemical properties of DESs—such as viscosity, density, and conductivity—for specific applications. nih.govnih.gov By systematically varying the HBA, HBD, and their molar ratios, researchers can tailor the solvent's properties.

The table below summarizes findings from studies on various tetrabutylammonium-based DES systems, highlighting the components and key characteristics related to their internal bonding networks.

Table 2: Characteristics of Tetrabutylammonium-Based Deep Eutectic Solvent Systems

| Hydrogen Bond Acceptor (HBA) | Hydrogen Bond Donor (HBD) | Molar Ratio (HBA:HBD) | Key Finding |

|---|---|---|---|

| Tetrabutylammonium Bromide (TBABr) | Nonanoic Acid | 1:2 | Eutectic point formation is due to hydrogen bonds between the acid's carboxyl group and the bromide anion. researchgate.net |

| Tetrabutylammonium Bromide (TBABr) | Glycerol (B35011) | 1:2 to 1:9 | The extra hydroxyl group on glycerol significantly increases the viscosity of the DES compared to diol-based DESs. nih.gov |

| Tetrabutylammonium Bromide (TBABr) | Ethylene Glycol | 1:2 to 1:9 | Exhibits lower density and viscosity but higher ionic conductivity compared to the glycerol-based equivalent. nih.gov |

| Tetrabutylammonium Bromide (N₄₄₄Br) | Pyruvic Acid | 1:2 | Demonstrated high efficiency for the extraction of dihydromyricetin, indicating specific solute-solvent interactions. nih.gov |

V. Ion Pairing Phenomena and Separation Science Applications of Tetrabutylammonium 4 Toluenesulfonate

Fundamental Mechanisms of Ion-Pair Formation with Charged Analytes

Ion-pair formation occurs when the tetrabutylammonium (B224687) cation or the tosylate anion electrostatically associates with an oppositely charged analyte ion. diva-portal.org This process forms a neutral, and often more hydrophobic, complex. The formation of this ion pair is a dynamic equilibrium influenced by factors such as the dielectric constant of the solvent, temperature, and the size and lipophilicity of the ions involved. chromforum.org

Two primary mechanisms are proposed to explain the role of ion-pairing reagents like TBA-TOS in separation techniques, particularly in chromatography:

Ion-Pair Formation in the Mobile Phase: In this model, the TBA+ cation pairs with an anionic analyte (or the TOS- anion with a cationic analyte) in the liquid mobile phase. This newly formed neutral complex has a greater affinity for the nonpolar stationary phase, leading to increased retention. diva-portal.orgthermofisher.com

Dynamic Ion Exchange: This mechanism suggests that the hydrophobic part of the ion-pairing reagent (the butyl chains of TBA+) adsorbs onto the surface of the nonpolar stationary phase. chromforum.orgthermofisher.com This creates a dynamic, charged surface that can then interact with oppositely charged analytes via an ion-exchange mechanism. chromforum.orgphenomenex.blog

In practice, it is often a combination of both mechanisms that governs the separation, with the dominant mechanism depending on the specific chromatographic conditions and the nature of the analyte. chromforum.orgphenomenex.blog

Impact on Analyte Retention and Separation Efficiency in Chromatographic Techniques

The addition of TBA-TOS to the mobile phase in chromatography significantly modifies the retention behavior of ionic analytes. nih.govuv.es For anionic analytes, pairing with the TBA+ cation increases their hydrophobicity and, consequently, their retention time on a reversed-phase column. pitt.edu Conversely, for cationic analytes, competition with the TBA+ cation for interaction with the stationary phase can lead to decreased retention. This modulation of retention times allows for the separation of complex mixtures of charged compounds that would otherwise be difficult to resolve. uv.es Furthermore, ion-pairing agents can improve peak shape and reduce tailing for ionizable compounds by masking interactions with residual silanols on silica-based columns. phenomenex.bloguniroma1.it

Application in Reversed-Phase High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is a principal technique where TBA-TOS is employed. In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. Highly polar, charged analytes typically exhibit poor retention on these columns. By adding TBA-TOS to the mobile phase, these charged analytes can be retained and separated effectively. diva-portal.orgresearchgate.net

The concentration of the ion-pairing agent is a critical parameter. Increasing the concentration of TBA-TOS generally leads to increased retention of oppositely charged analytes, up to a point where the stationary phase becomes saturated. uv.espitt.edu The choice of organic modifier (e.g., acetonitrile (B52724) or methanol) and its concentration also plays a crucial role, as it affects both the solubility of the ion pair and the dynamic equilibrium of the reagent with the stationary phase. thermofisher.com For instance, a higher concentration of organic solvent may be required to elute analytes when a strongly adsorbing ion-pair reagent like tetrabutylammonium is used. thermofisher.com

| Analyte Type | Chromatographic Mode | Typical Retention Factor (k) | Effect of TBA Addition |

|---|---|---|---|

| Anionic Compound (e.g., Organic Acid) | Standard RP-HPLC | Low (e.g., < 1.0) | Retention factor increases significantly. |

| Cationic Compound (e.g., Basic Amine) | Standard RP-HPLC | Variable, often with peak tailing | Retention factor may decrease; peak shape improves. |

| Neutral Compound | RP-HPLC with TBA | Moderate to High | Retention factor is largely unaffected. |

Facilitation of Solubility for Challenging Ionic Compounds in Organic Solvents

The formation of an ion pair with TBA-TOS can dramatically increase the solubility of a charged, hydrophilic compound in nonpolar or weakly polar organic solvents. chemimpex.com The bulky, nonpolar alkyl groups of the tetrabutylammonium cation effectively shield the charge of an associated anionic analyte, making the resulting complex more lipophilic. This principle is fundamental to its role as a phase-transfer catalyst, where it transports ionic reactants from an aqueous phase into an organic phase where the reaction can proceed more efficiently. chemimpex.com This enhanced solubility is also critical in drug delivery and formulation, where active pharmaceutical ingredients may need to be dissolved in organic media for processing or analysis. researchgate.net

Advanced Extraction and Purification Strategies Leveraging Ion-Pairing Characteristics

The ability of TBA-TOS to form extractable, neutral complexes with charged analytes is exploited in various liquid-liquid extraction (LLE) and purification techniques. researchgate.net This approach, often termed ion-pair extraction, allows for the selective transfer of target ionic species from a complex aqueous matrix into an organic solvent. researchgate.net

Selective Extraction from Complex Mixtures

Ion-pair extraction with tetrabutylammonium salts enables the selective removal of specific charged analytes from intricate mixtures. nih.govd-nb.info For example, TBA+ can be used to selectively extract anionic species like sulfates, phosphates, or metal-anion complexes from an aqueous solution into an organic solvent like dichloromethane (B109758) or acetonitrile. nih.govresearchgate.netrsc.org The selectivity of the extraction can be fine-tuned by adjusting parameters such as the pH of the aqueous phase, the concentration of the ion-pairing reagent, and the choice of the organic solvent. researchgate.net This strategy is particularly effective for overcoming the Hofmeister bias, which typically favors the extraction of less hydrated, "softer" anions. By using specific receptors in the organic phase along with the ion-pairing agent, even highly hydrated anions like sulfate (B86663) can be selectively extracted. rsc.orgnih.gov

Isolation of Specific Analytes from Biological and Environmental Matrices

Isolating and purifying target analytes from complex biological (e.g., plasma, meconium) and environmental (e.g., water) samples is a significant analytical challenge due to the presence of numerous interfering substances. nih.govnih.gov Ion-pair assisted liquid-liquid extraction (IPA-LLE) using reagents like tetrabutylammonium salts offers a powerful method for sample cleanup and analyte preconcentration. researchgate.net

Vi. Mechanistic and Theoretical Investigations of Tetrabutylammonium 4 Toluenesulfonate Reactivity

Elucidation of Reaction Pathways in Tetrabutylammonium (B224687) 4-toluenesulfonate-Mediated Processes

Tetrabutylammonium 4-toluenesulfonate (TBA-OTs) serves as a valuable compound in organic synthesis, primarily acting as a phase-transfer catalyst (PTC) and a source of the tosylate anion. ontosight.ai Its mechanistic role is centered on the unique properties of its constituent ions: the large, lipophilic tetrabutylammonium (TBA⁺) cation and the stable, weakly coordinating 4-toluenesulfonate (OTs⁻) anion, which is an excellent leaving group. nih.govwikipedia.org

Nucleophilic substitution reactions are a cornerstone of organic chemistry, and the efficacy of these reactions often depends on the nature of the substrate, nucleophile, solvent, and leaving group. ksu.edu.sa Tetrabutylammonium salts are frequently employed as phase-transfer catalysts to facilitate these reactions, particularly when the nucleophile and the substrate are soluble in immiscible phases (e.g., aqueous and organic). nih.govadpharmachem.com

The TBA⁺ cation, with its four butyl chains, is organophilic and can form an ion pair with an anion, such as the tosylate or another nucleophile. guidechem.com This ion pair can be extracted from an aqueous phase into an organic phase where the substrate resides. nih.gov In the organic solvent, the large TBA⁺ cation loosely associates with the anion, creating a "naked" and highly reactive nucleophile. This enhanced nucleophilicity significantly accelerates the rate of substitution reactions. nih.gov

The 4-toluenesulfonate (tosylate) anion itself is the conjugate base of a strong acid, p-toluenesulfonic acid, and is therefore a very weak base. pressbooks.pub This property makes it an excellent leaving group (nucleofuge) because it is stable on its own after departing with the electron pair from the cleaved bond. wikipedia.orgmasterorganicchemistry.com In TBA-OTs-mediated processes, the tosylate can either be the leaving group on the substrate or, in some cases, act as the nucleophile.

The general mechanism for a phase-transfer catalyzed nucleophilic substitution involving a tetrabutylammonium salt can be summarized as follows:

Anion Exchange: The tetrabutylammonium salt (e.g., TBA-OTs) in the organic phase can exchange its anion with a nucleophile (Nu⁻) present in the aqueous phase at the liquid-liquid interface.

Phase Transfer: The newly formed ion pair, [TBA⁺][Nu⁻], is soluble in the organic phase and transports the nucleophile into the bulk organic medium.

Nucleophilic Attack: The poorly solvated and highly reactive "naked" nucleophile attacks the substrate (R-X), displacing the leaving group (X⁻) in a classic Sₙ2 or Sₙ1 pathway.

Regeneration: The resulting tetrabutylammonium salt with the leaving group anion, [TBA⁺][X⁻], can then migrate back to the interface to repeat the cycle.

Investigations into gas-phase reactions of complexes containing a dianion and a tetrabutylammonium cation have shown that the cation's alkyl groups can be directly attacked by a nucleophilic part of the anion, leading to Sₙ2 or E2 reactions within the salt complex itself. This highlights the intrinsic reactivity of the ion pair, even in the absence of a solvent.

| Ion | Property | Mechanistic Role | Reference |

|---|---|---|---|

| Tetrabutylammonium (TBA⁺) | Large, lipophilic, quaternary ammonium (B1175870) cation | Forms organo-soluble ion pairs, transports anions into organic phase, promotes "naked" highly reactive nucleophiles. | nih.govguidechem.com |

| 4-Toluenesulfonate (OTs⁻) | Stable conjugate base of a strong acid | Acts as an excellent leaving group (nucleofuge), stabilizing the negative charge effectively upon departure. Can also function as a nucleophile. | wikipedia.orgpressbooks.pubmasterorganicchemistry.com |

While tetrabutylammonium salts are extensively documented as phase-transfer catalysts for a wide array of reactions including alkylations, oxidations, and substitutions, specific, detailed mechanistic studies on the role of this compound in Michael-Carbene rearrangement reactions are not prominently featured in the surveyed literature. nih.gov However, the principles of phase-transfer catalysis mediated by tetrabutylammonium salts can be extended to understand their potential role in such transformations.

Michael additions often involve the generation of a nucleophile (enolate) under basic conditions, which then attacks an α,β-unsaturated carbonyl compound. Subsequent reactions could involve carbenes, which are highly reactive intermediates. A phase-transfer catalyst like TBA-OTs could facilitate the initial deprotonation step by transporting the base (e.g., hydroxide) into the organic phase, or by creating a more reactive basic anion through ion pairing. The lipophilic TBA⁺ cation would shuttle the base between the aqueous and organic phases, enabling the reaction to proceed under heterogeneous conditions.

Intermolecular Interactions: Solute-Solvent Dynamics in this compound-based Systems

The interactions between a solute and the surrounding solvent molecules dictate solubility, reactivity, and dynamics. nih.govmdpi.com For ionic compounds like TBA-OTs, these interactions are complex, involving ion-dipole, ion-induced dipole, and van der Waals forces. The study of solute-solvent dynamics provides insight into the local environment around the ions and how this environment influences chemical processes. rsc.org

Gas chromatography studies on liquid alkylammonium 4-toluenesulfonate salts have been used to probe their solvation properties. acs.org The retention behavior of various solutes on a stationary phase composed of the ionic salt provides information about the intermolecular interactions at play. The large tetrabutylammonium cation is considered poorly solvated in many organic electrolytes due to its size and low surface charge density. researchgate.net

Spectroscopic studies, such as Raman and infrared spectroscopy, are powerful tools for investigating ion-ion and ion-solvent interactions. acs.org For instance, studies on similar systems like lithium perchlorate (B79767) in N,N-dimethylformamide reveal how ions associate and how they are solvated by solvent molecules. acs.org In a TBA-OTs system, such techniques could elucidate the degree of ion pairing between TBA⁺ and OTs⁻ in different solvents and the nature of the solvation shell around each ion. The bulky butyl groups of the TBA⁺ cation create a unique microenvironment, influencing the arrangement of solvent molecules around it. researchgate.netresearchgate.net

Computational Chemistry Approaches for Predicting and Rationalizing Reactivity

Computational chemistry provides powerful tools for investigating reaction mechanisms and intermolecular interactions at a molecular level, offering insights that can be difficult to obtain through experimental methods alone. nih.govsmu.edu

Density Functional Theory (DFT) is a quantum chemical method widely used to study the electronic structure of molecules and to calculate the energetics of reaction pathways. coe.edu It can be applied to elucidate the mechanisms of reactions involving tosylates and other sulfonate esters. For example, DFT calculations have been used to investigate the ring-closing reaction of tosylated sugar derivatives, mapping out the potential energy surface, including intermediates and transition states. figshare.com

In the context of TBA-OTs mediated reactions, DFT could be used to:

Model Transition States: Calculate the geometry and energy of transition states for nucleophilic substitution reactions, helping to distinguish between Sₙ1 and Sₙ2 pathways. coe.edu

Determine Reaction Energetics: Compute the activation energies and reaction enthalpies, providing a quantitative understanding of reaction feasibility and kinetics.

Analyze Nucleophilicity and Leaving Group Ability: Evaluate the electronic properties of nucleophiles and the stability of leaving groups like the tosylate anion, rationalizing observed reactivity trends.

| Computational Task | Objective | Insight Gained | Reference |

|---|---|---|---|

| Transition State Optimization | Identify the highest energy point along the reaction coordinate. | Elucidation of reaction mechanism (e.g., concerted vs. stepwise), understanding stereochemical outcomes. | coe.edufigshare.com |

| Energy Profile Calculation | Map the potential energy surface from reactants to products. | Determination of activation barriers and overall reaction thermodynamics. | nih.gov |

| Charge Distribution Analysis | Calculate partial atomic charges on reactants, intermediates, and products. | Rationalize ion-solvent interactions and the reactivity of "naked" anions in phase-transfer catalysis. | nih.gov |

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. researchgate.netnih.gov This approach is particularly well-suited for studying condensed-phase systems like ionic liquids and solutions containing salts like TBA-OTs. scispace.comnih.gov While many simulations focus on tetrabutylammonium halides like TBAB, the insights are largely transferable to the behavior of the TBA⁺ cation in TBA-OTs systems. mdpi.comacs.org

MD simulations can provide detailed information about:

System Structure: Radial distribution functions (RDFs) can be calculated to describe the average distance and coordination between different species (e.g., cation-anion, cation-solvent, anion-solvent). nih.gov This reveals the local solvation structure.

System Dynamics: Transport properties such as diffusion coefficients for the individual ions can be determined, which is crucial for understanding how a phase-transfer catalyst functions. acs.orgresearchgate.net

For example, MD simulations of deep eutectic solvents formed between tetrabutylammonium bromide (TBAB) and carboxylic acids have been used to investigate the hydrogen bonding and three-dimensional structure of the liquid, confirming the critical role of these interactions in the solvent's formation. nih.gov Similar studies on TBA-OTs would shed light on the specific interactions between the tosylate anion and various solvents or other components in a mixture.

Kinetic Analyses of Chemical Transformations Catalyzed or Mediated by this compound

Kinetic analyses are fundamental to understanding the mechanisms of chemical reactions and optimizing their conditions for efficiency and selectivity. In the context of reactions involving this compound, kinetic studies provide insight into its role as a phase-transfer catalyst and its influence on reaction rates.

This compound is recognized as an effective inert phase-transfer catalyst, particularly in nucleophilic substitution reactions such as S\textsubscript{N}2 radiofluorinations. nih.gov In these heterogeneous reaction systems, the reactants are present in immiscible phases (e.g., a solid or aqueous phase containing the nucleophile and an organic phase containing the substrate). This compound facilitates the reaction by transporting the anion of the nucleophile from the solid or aqueous phase into the organic phase, where it can react with the substrate.

While detailed kinetic studies specifically investigating the catalytic role of this compound are not extensively documented in publicly available literature, valuable insights can be drawn from kinetic analyses of related systems. For instance, a study on the kinetics of nucleophilic substitution on a neopentyl skeleton provides data on the reactivity of the p-toluenesulfonate leaving group in the presence of a tetraalkylammonium salt. acs.orgacs.org In this research, the reaction of 1,1,1-tris(p-toluenesulfonatomethyl)ethane with tetramethylammonium (B1211777) azide (B81097) in deuterated dimethylsulfoxide (DMSO) at 100 °C was monitored by NMR spectroscopy to determine the reaction kinetics. acs.orgacs.org

The reaction followed second-order kinetics, and the half-life of the starting material was determined. acs.org This data, while not directly measuring the catalytic effect of this compound, provides a quantitative measure of the reactivity of a tosylate leaving group in a nucleophilic substitution reaction mediated by a tetraalkylammonium salt.

| Substrate | Nucleophile | Solvent | Temperature (°C) | Observed Half-life (min) |

|---|---|---|---|---|

| 1,1,1-tris(p-toluenesulfonatomethyl)ethane | Tetramethylammonium azide | DMSO-d6 | 100 | 180 |

This study also compared the reactivity of the p-toluenesulfonate leaving group to other leaving groups such as halides and other sulfonates, finding that iodide and bromide were more reactive than p-toluenesulfonate. acs.orgacs.org Such comparative kinetic studies are crucial for selecting appropriate leaving groups and reaction conditions in organic synthesis.

The kinetic behavior of S\textsubscript{N}2 reactions, in general, is well-established, with the rate being sensitive to steric hindrance at the reaction center. quizlet.commasterorganicchemistry.com The use of polar aprotic solvents like DMSO is known to favor S\textsubscript{N}2 reactions by solvating the cation more effectively than the anion, thereby increasing the nucleophilicity of the anion. quizlet.com

Vii. Advanced Analytical Methodologies for Tetrabutylammonium 4 Toluenesulfonate Research

Chromatographic Techniques for Compound Purity Assessment and Reaction Monitoring

Chromatographic methods are fundamental in assessing the purity of Tetrabutylammonium (B224687) 4-toluenesulfonate and monitoring its behavior in chemical reactions. These techniques separate the compound from impurities and reaction byproducts, allowing for precise quantification and qualification.

Gas Chromatography (GC) for Solute-Solvent Interaction Studies

Gas chromatography (GC) serves as a powerful tool for investigating the solute-solvent interactions within molten organic salts like Tetrabutylammonium 4-toluenesulfonate. acs.org In this application, the salt itself is used as a liquid stationary phase. By measuring the retention times of various volatile solutes passed through the GC column, researchers can deduce significant information about the solvent properties of the molten salt. acs.org

High-Performance Liquid Chromatography (HPLC) for Quantitative and Qualitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative and qualitative analysis of this compound. It is routinely employed for purity assessment, stability studies, and quantifying the compound in various matrices. The toxicity of tetrabutylammonium, which often serves as a phase-transfer agent, makes its precise quantification mandatory. nih.gov

Reversed-phase HPLC with UV detection is a common method. The analysis of the tetrabutylammonium cation can present challenges, with official methods sometimes requiring adjustments to chromatographic conditions such as temperature, eluent composition, and ion-pairing agent concentration to achieve adequate separation on modern columns. nih.gov

Simultaneously, HPLC-UV is highly effective for detecting and quantifying the p-toluenesulfonate anion and related potential genotoxic impurities, such as methyl and ethyl p-toluenesulfonates. thermofisher.comnih.gov The sensitivity of this method allows for detection at trace levels, with limits of detection (LOD) often below 5 ng/mL. thermofisher.com

Table 1: Example HPLC Conditions for Analysis of Related Compounds

| Parameter | Condition for p-Toluenesulfonates Analysis | Condition for Tetrabutylammonium Analysis |

|---|---|---|

| Column | C18 Reversed-Phase | C18 Reversed-Phase |

| Mobile Phase | Gradient of water and acetonitrile (B52724) | Acetonitrile, water, and an ion-pairing agent |

| Detector | UV-Vis / Diode Array Detector (DAD) | UV-Vis Detector |

| Flow Rate | ~1.0 mL/min | Variable, e.g., 1.5 mL/min |

| Temperature | Ambient or controlled (e.g., 30°C) | Controlled (e.g., 40°C) |

This table is a composite representation based on typical methods described in the literature. nih.govthermofisher.com

Spectroscopic Characterization Methods for Structural Elucidation and Interaction Analysis

Spectroscopic techniques are indispensable for the structural elucidation of this compound. Methods such as Infrared (IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provide definitive confirmation of the compound's molecular structure. nih.gov

Infrared (IR) Spectroscopy is used to identify the characteristic functional groups present in the molecule. The spectrum would show distinct absorption bands corresponding to the C-H bonds of the butyl groups, the S=O and S-O bonds of the sulfonate group, and the aromatic ring of the toluenesulfonate (B8598656) anion.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms in the structure. The chemical shifts, splitting patterns, and integration of the signals in the ¹H NMR spectrum confirm the arrangement of protons in the tetrabutylammonium cation and the p-toluenesulfonate anion. Similarly, ¹³C NMR identifies all unique carbon environments within the compound.

These methods collectively offer an unambiguous confirmation of the compound's identity and structure. nih.gov

Electrochemical Characterization Techniques for Electrolyte Properties

Electrochemical techniques are employed to study the properties of this compound as an electrolyte component. These methods probe the compound's redox behavior and its stability within an electrochemical window.

Cyclic Voltammetry for Redox Potential Determination and Electrochemical Behavior

Cyclic Voltammetry (CV) is a versatile electrochemical method used to investigate the redox properties of substances. hopto.org For tetrabutylammonium salts, CV is typically performed in a non-aqueous solvent like acetonitrile with a supporting electrolyte. researchgate.net The experiment involves scanning the potential of a working electrode (e.g., glassy carbon) and measuring the resulting current. researchgate.net

Studies on various tetrabutylammonium salts show that the anodic oxidation process is characterized by an irreversible anodic peak. The potential at which this peak occurs provides information about the oxidation potential of the compound. The analysis of the voltammetric waves can indicate whether the electron transfer and any subsequent chemical steps (like decarboxylation in carboxylate salts) are stepwise or concerted. By studying the peak potential's variation with the scan rate, researchers can determine kinetic parameters such as the transfer coefficient.

Table 2: Typical Parameters in Cyclic Voltammetry of Tetrabutylammonium Salts

| Parameter | Typical Value / Condition |

|---|---|

| Working Electrode | Glassy Carbon Electrode |

| Solvent | Acetonitrile |

| Supporting Electrolyte | 0.1 M Tetrabutylammonium hexafluorophosphate (B91526) (n-Bu₄NPF₆) |

| Analyte Concentration | 1-4 mM |

| Scan Rate | 0.1 V/s (100 mV/s) |

This table is based on experimental conditions reported for similar tetrabutylammonium salts. researchgate.netresearchgate.net

Thermal Analysis Techniques in the Context of Material Science Applications

Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a material as a function of temperature. wiley.com For this compound, these methods are crucial for determining its thermal stability, decomposition profile, and phase transition behavior, which are vital for its applications in material science. researchgate.netnih.gov

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. DSC is used to identify phase transitions such as melting, crystallization, and glass transitions. wiley.com This information is critical for applications where the material might be subjected to varying thermal conditions. mdpi.com

These techniques provide essential data for establishing the operational temperature limits for this compound in applications such as phase transfer catalysis or as a component in polymer or electrolyte systems. researchgate.net

Ix. Future Research Directions and Emerging Applications of Tetrabutylammonium 4 Toluenesulfonate

Exploration of Novel Catalytic Transformations and Reaction Pathways

A significant area of emerging research for TBATos is in specialized catalytic applications, particularly in radiochemistry. Its role as an inert phase-transfer catalyst is being explored to enhance the efficiency of challenging reactions. A notable example is in the field of positron emission tomography (PET), where the synthesis of radiotracers is a critical step.

Recent studies have highlighted the use of tetrabutylammonium (B224687) p-toluenesulfonate as an inert phase-transfer catalyst for high-efficiency aliphatic SN2 radiofluorinations. nih.govresearchgate.net This method is crucial for the preparation of common radiotracers. The use of TBATos allows for the efficient radiofluorination of labeling precursors using very small quantities of the substrate, typically in the range of 0.2-1.2 mg. nih.govresearchgate.net This approach offers operational convenience, as it eliminates the need for azeotropic drying, and is compatible with common strong anion-exchange cartridges. nih.govresearchgate.net The potential for routine application in various automated synthesizers could lead to significant cost reductions due to the lower consumption of expensive precursors. nih.govresearchgate.net

| Radiotracer Precursor | Substrate Amount (mg) | Reaction Conditions | Reported Efficiency |

| MMSE for [¹⁸F]FES | 0.3 | 1.2 mg TBAOTs in EtOH, CH₃CN, 100°C, 5 min | High radiochemical yield |

| Various aliphatic substrates | 0.2-1.2 | TBAOTs as PTC in acetonitrile (B52724) | High efficiency |

This table presents data on the use of Tetrabutylammonium 4-toluenesulfonate in radiofluorination reactions, highlighting its efficiency with minimal precursor amounts.

Further research is anticipated to expand the scope of TBATos in other catalytic transformations, including C-H activation and asymmetric catalysis, where the nature of the phase-transfer catalyst can significantly influence reaction outcomes. manchester.ac.ukcore.ac.uk

Development of Next-Generation Materials with Tailored Properties

The development of advanced polymers with specific, tailored properties is a key area in materials science. While direct research on TBATos in this field is emerging, its potential can be inferred from studies on related compounds and processes. The synthesis of polymers such as polycarbonates and polyesters often involves phase-transfer catalysis or transesterification reactions where a catalyst is essential. researchgate.nettitk.deessentialchemicalindustry.org

Polycarbonates, for instance, can be synthesized through the polycondensation of a bisphenol with either carbonyl chloride or a diphenyl carbonate. essentialchemicalindustry.org The latter method, which avoids the highly toxic carbonyl chloride, relies on a transesterification reaction that is often catalyzed. essentialchemicalindustry.org Given the effectiveness of tetrabutylammonium salts as phase-transfer catalysts, future research could focus on the application of TBATos to facilitate these polymerization reactions, potentially leading to polymers with improved properties such as higher molecular weights or enhanced thermal stability.

Similarly, the synthesis of high-performance polyolefins, such as poly(4-methyl-1-pentene), relies on sophisticated catalyst systems. researchgate.netmdpi.com While current research focuses on Ziegler-Natta and metallocene catalysts, the exploration of ionic liquids and phase-transfer catalysts like TBATos as additives or co-catalysts could open new avenues for controlling polymer microstructure and properties.

Future research in this area will likely involve:

Investigating the role of TBATos as a catalyst or co-catalyst in the synthesis of polycarbonates, polyesters, and other high-performance polymers.

Exploring how the use of TBATos can influence polymer properties such as molecular weight distribution, thermal stability, and mechanical strength.

Developing novel composite materials where TBATos is used to improve the interface between different material phases.

Advanced Mechanistic Insights through Integrated Spectroscopic and Computational Approaches

A deeper understanding of the mechanistic role of TBATos at a molecular level is crucial for optimizing its application and designing new processes. The integration of spectroscopic techniques and computational modeling offers a powerful approach to achieve this.

Density Functional Theory (DFT) is a computational method that can provide valuable insights into the structure, stability, and interactions of molecules. researchgate.netacs.org Studies using DFT have been conducted on tetrabutylammonium (TBA) and tetrabutylphosphonium (B1682233) (TBP) cations intercalated in montmorillonite, revealing that the stability of these organoclays is influenced by the nature of the cation. researchgate.net Such computational approaches can be extended to model the interactions of TBATos with reactants and solvents in a reaction mixture, helping to elucidate its role as a phase-transfer catalyst.

Spectroscopic techniques such as Fourier Transform Infrared (FT-IR) spectroscopy can be used to probe the interactions between the ions of TBATos and other molecules in solution. researchgate.netahievran.edu.tr For example, studies on deep eutectic solvents composed of TBA salts and hydrogen bond donors have used ATR-IR spectroscopy to investigate the hydrogen bonding interactions that are crucial to the properties of these systems. researchgate.net

Quantum chemical studies on the p-toluenesulfonate anion have also been performed to understand its vibrational spectra, which can aid in the interpretation of experimental spectroscopic data. nih.gov

| Technique | Application to TBATos Research | Insights Gained |

| Density Functional Theory (DFT) | Modeling the structure and stability of TBATos and its complexes with other molecules. | Understanding of interaction energies, reaction pathways, and the influence of the cation and anion on catalytic activity. |

| Fourier Transform Infrared (FT-IR) Spectroscopy | Probing the vibrational modes of TBATos and its interactions with reactants and solvents. | Information on hydrogen bonding, ion pairing, and the local environment of the catalyst. |

| UV-Vis Spectroscopy | Studying the electronic transitions in the p-toluenesulfonate anion and its complexes. | Insights into the electronic structure and charge transfer interactions. |

This table outlines the application of integrated spectroscopic and computational methods for gaining advanced mechanistic insights into the function of this compound.

By combining these experimental and theoretical approaches, researchers can build a comprehensive picture of how TBATos functions in different chemical environments, which will be instrumental in the rational design of new and improved applications.

Design and Implementation of More Sustainable Synthetic Routes and Applications

The principles of green chemistry are increasingly guiding the development of new chemical processes, with a focus on reducing waste, using less hazardous materials, and improving energy efficiency. researchgate.netnih.gov this compound, as an ionic liquid, is well-positioned to contribute to this shift towards more sustainable chemistry.

Ionic liquids are often considered "green" solvents due to their low vapor pressure, which reduces air pollution from volatile organic compounds (VOCs). nih.govorientjchem.org TBATos can be used as a recyclable catalyst and reaction medium, potentially replacing hazardous and volatile organic solvents. For example, tetrabutylammonium bromide, a related compound, has been shown to be an effective and recyclable catalyst for the conjugate addition of thiols to electron-deficient alkenes under solvent-free conditions. organic-chemistry.org Similar applications for TBATos are a promising area for future research.

An emerging sustainable application of tetrabutylammonium salts is in forward osmosis for water desalination. A study on tetrabutylammonium 2,4,6-trimethylbenzenesulfonate, a structurally similar compound, demonstrated its potential as an effective and regenerable thermo-responsive ionic liquid drawing agent for this process. researchgate.net This suggests that TBATos could also be investigated for similar applications in sustainable water purification technologies.

Future research in this domain will likely focus on:

The use of TBATos as a recyclable catalyst in a variety of organic reactions to minimize waste.

The development of solvent-free or aqueous reaction systems where TBATos acts as a phase-transfer catalyst.

The exploration of TBATos in sustainable technologies such as desalination and CO₂ capture.

The assessment of the biodegradability and ecotoxicity of TBATos to ensure its environmental compatibility. researchgate.netrsc.org

Expanding the Scope of Analytical Capabilities for Complex Chemical Systems

The unique properties of tetrabutylammonium salts are also being harnessed to enhance the capabilities of analytical separation techniques. In capillary electrophoresis (CE), a powerful method for separating complex mixtures, the choice of the background electrolyte and additives is crucial for achieving high resolution. wikipedia.orglibretexts.org

Research has shown that tetrabutylammonium salts of modified cyclodextrins can be used as effective chiral selectors in non-aqueous capillary electrophoresis for the separation of enantiomers. nih.gov The use of the tetrabutylammonium salt, as opposed to a sodium salt, was found to be important for the separation, indicating that the nature of the cation plays a significant role. nih.gov This opens up possibilities for the development of new chiral selectors based on TBATos for the separation of a wider range of chiral compounds.

In the field of high-performance liquid chromatography (HPLC), tetrabutylammonium salts are used as ion-pair reagents. For example, tetrabutylammonium hydrogen sulfate (B86663) has been used in ion-pair chromatography for the separation of diaminostilbenes. nih.gov This suggests that TBATos could also be a useful ion-pair reagent for the separation of anionic analytes in complex matrices.

Future research in this area could involve:

The development of novel chiral selectors for capillary electrophoresis based on TBATos.

The application of TBATos as an ion-pair reagent in HPLC for the analysis of a broader range of analytes.

The use of TBATos as a modifier in gas chromatography stationary phases to improve the separation of specific classes of compounds.

The exploration of TBATos in the development of new sensors and biosensors.

Q & A

Q. What are the established synthetic routes for preparing TBATS, and how can purity be optimized?

TBATS is typically synthesized via neutralization or ion-exchange reactions. A common method involves reacting tetrabutylammonium hydroxide with 4-toluenesulfonic acid in a polar solvent (e.g., water or ethanol) under controlled pH. Post-synthesis, recrystallization from acetone or acetonitrile enhances purity. Characterization via -NMR (referencing Sigma-Aldrich/Bio-Rad spectral libraries) and elemental analysis ensures structural fidelity . Purity optimization may require vacuum drying to remove residual solvents and repeated solvent washing.

Q. Which analytical techniques are critical for characterizing TBATS in research settings?

Key techniques include:

- -NMR : Confirms molecular structure by comparing peaks to reference spectra (e.g., δ 7.6–7.8 ppm for aromatic protons, δ 3.0–3.3 ppm for ammonium methylene groups) .

- FTIR : Identifies sulfonate (S=O stretching at ~1200 cm) and ammonium (N-H bending at ~1480 cm) functional groups.

- Thermogravimetric Analysis (TGA) : Assesses thermal stability, with decomposition typically >200°C.

- Ion Chromatography : Quantifies counterion content (e.g., residual chloride).

Q. How does TBATS function as a phase-transfer catalyst (PTC) in biphasic reactions?

TBATS facilitates anion transfer between immiscible phases (e.g., aqueous-organic systems) due to its amphiphilic structure. The bulky tetrabutylammonium cation stabilizes anions (e.g., tosylate) in organic media, enhancing reaction kinetics. Methodologically, researchers optimize TBATS concentration (0.1–5 mol%) and solvent polarity (e.g., dichloromethane or toluene) to maximize yield in nucleophilic substitutions or oxidations .

Q. What solvent systems are compatible with TBATS, and how does solubility impact experimental design?

TBATS is highly soluble in polar aprotic solvents (e.g., DMF, acetonitrile) and moderately soluble in chlorinated solvents (e.g., dichloroethane). Solubility in water is limited (~1–2 g/L at 25°C), necessitating biphasic setups for aqueous reactions. Researchers should pre-dry solvents to prevent hydrolysis and validate solubility via gravimetric analysis under controlled humidity .

Advanced Research Questions

Q. What mechanisms explain TBATS's efficacy in improving zinc anode stability in aqueous batteries?

TBATS modulates the coordination environment of Zn ions by forming stable complexes with phenolsulfonate anions, reducing free water activity and suppressing parasitic reactions (e.g., hydrogen evolution). Electrochemical impedance spectroscopy (EIS) and X-ray absorption spectroscopy (XAS) reveal reduced nucleation overpotential (~50 mV) and homogeneous Zn deposition. In 1 M Zn(PS)/TBATS electrolytes, cycling stability exceeds 2000 hours at 1 mA cm with 99.5% Coulombic efficiency .

Q. How can TBATS be integrated into deep eutectic solvents (DES) for green extraction applications?

TBATS analogs (e.g., tetrabutylammonium bromide) form DES with hydrogen-bond donors (e.g., caprylic acid) at molar ratios (1:2). These DES disrupt cell wall matrices in plant extracts, enhancing yields of bioactive compounds (e.g., dihydromyricetin). Researchers optimize extraction via response surface methodology (RSM), varying temperature (40–60°C) and sonication time (10–30 min) .

Q. What experimental variables influence TBATS's performance in electrochemical fluorination?

Critical factors include:

- Substrate Compatibility : TBATS-mediated fluorination efficiency varies with substrate hydrophobicity (e.g., aryl vs. alkyl iodides).

- Electrolyte Composition : Acetonitrile/water mixtures (4:1 v/v) with 0.1 M TBATS enhance conductivity while minimizing side reactions.

- Applied Potential : Controlled-potential electrolysis at +1.2 V (vs. Ag/AgCl) optimizes -labeling yields in radiopharmaceuticals .

Q. How does TBATS interact with polymeric matrices in ion-selective membranes?

In polyvinyl chloride (PVC)-based membranes, TBATS acts as a lipophilic ion exchanger, selectively transporting anions (e.g., nitrate). Researchers assess performance via potentiometric selectivity coefficients () and long-term stability (>6 months). Optimal TBATS loading is 5–10 wt% to balance flexibility and ion flux .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報